N-[4-(3'-ethyl-1-methyl-2,4',6'-trioxo-1,2,2',3',3a',4',6',6a'-octahydro-5'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-5'-yl)phenyl]acetamide
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Overview
Description
N-[4-(3’-ethyl-1-methyl-2,4’,6’-trioxo-1,2,2’,3’,3a’,4’,6’,6a’-octahydro-5’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-5’-yl)phenyl]acetamide is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3’-ethyl-1-methyl-2,4’,6’-trioxo-1,2,2’,3’,3a’,4’,6’,6a’-octahydro-5’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-5’-yl)phenyl]acetamide involves multiple steps. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving an indole derivative and a pyrrole derivative under acidic conditions.
Introduction of the acetamide group: This step typically involves the reaction of the spirocyclic intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and large-scale purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3’-ethyl-1-methyl-2,4’,6’-trioxo-1,2,2’,3’,3a’,4’,6’,6a’-octahydro-5’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-5’-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[4-(3’-ethyl-1-methyl-2,4’,6’-trioxo-1,2,2’,3’,3a’,4’,6’,6a’-octahydro-5’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-5’-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of N-[4-(3’-ethyl-1-methyl-2,4’,6’-trioxo-1,2,2’,3’,3a’,4’,6’,6a’-octahydro-5’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-5’-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
N-[4-(3’-ethyl-1-methyl-2,4’,6’-trioxo-1,2,2’,3’,3a’,4’,6’,6a’-octahydro-5’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-5’-yl)phenyl]acetamide: is unique due to its spirocyclic structure and specific functional groups.
Similar compounds: Other spirocyclic compounds with different substituents on the indole or pyrrole rings.
Uniqueness
The uniqueness of N-[4-(3’-ethyl-1-methyl-2,4’,6’-trioxo-1,2,2’,3’,3a’,4’,6’,6a’-octahydro-5’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-5’-yl)phenyl]acetamide lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C24H24N4O4 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[4-(1-ethyl-1'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C24H24N4O4/c1-4-17-19-20(24(26-17)16-7-5-6-8-18(16)27(3)23(24)32)22(31)28(21(19)30)15-11-9-14(10-12-15)25-13(2)29/h5-12,17,19-20,26H,4H2,1-3H3,(H,25,29) |
InChI Key |
VHFZKDXVPXFEJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2C(C(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)C)C4(N1)C5=CC=CC=C5N(C4=O)C |
Origin of Product |
United States |
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